7-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one is a chemical compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its chromen-4-one structure, which is a fusion of a benzene ring with a dihydropyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds with methoxy-substituted benzaldehydes. One common method is the Claisen-Schmidt condensation, followed by cyclization to form the chromen-4-one structure. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the chromen-4-one structure can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted chromen-4-one derivatives.
Scientific Research Applications
7-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its antioxidant properties and potential to scavenge free radicals.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals by donating hydrogen atoms or electrons, thereby neutralizing reactive oxygen species.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one
- 7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one
- 5,7-Dihydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one
Uniqueness
7-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds. Its methoxy group at the third position and the phenyl group at the second position contribute to its unique chemical reactivity and biological properties .
Properties
CAS No. |
65625-34-5 |
---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
7-hydroxy-3-methoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H12O4/c1-19-16-14(18)12-8-7-11(17)9-13(12)20-15(16)10-5-3-2-4-6-10/h2-9,17H,1H3 |
InChI Key |
IDNRUSTZBHNIHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.